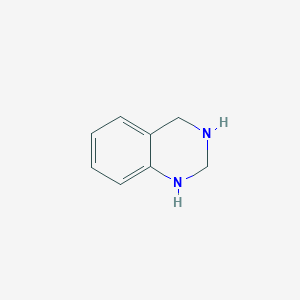

Tetrahydroquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKORYTIUMAOPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrahydroquinazoline Derivatives

Classical Cyclocondensation Approaches to Tetrahydroquinazolines

Traditional methods for the synthesis of the tetrahydroquinazoline core predominantly rely on the cyclocondensation of appropriate precursors. These strategies, while established, continue to be refined to improve yields, expand substrate scope, and enhance functional group tolerance.

Reactions Involving Guanidine (B92328) Derivatives

A long-standing and widely utilized method for the synthesis of 2-aminotetrahydroquinazolines involves the cyclocondensation of guanidine derivatives with suitable carbonyl compounds. Typically, this involves the reaction of guanidine hydrochloride with α,β-unsaturated ketones or their precursors. For instance, the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride has been employed to produce 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines. However, this particular method can sometimes result in modest yields, reportedly in the range of 19–28% when conducted in the presence of sodium hydride in dimethylformamide (DMF). The reaction proceeds through the initial formation of a Michael adduct, followed by intramolecular cyclization and dehydration to afford the final this compound ring system. The basicity of the guanidine nitrogen atoms is crucial for the nucleophilic attack and subsequent ring closure.

Applications of Alpha-Aminoamidines

More recently, α-aminoamidines have emerged as versatile and efficient precursors for the synthesis of this compound derivatives. nih.gov These reagents offer several advantages, including milder reaction conditions, excellent yields, and a more straightforward workup compared to some traditional methods. thieme-connect.com A notable application is their reaction with bis-benzylidene cyclohexanones, which proceeds smoothly to afford a new series of 5,6,7,8-tetrahydroquinazolines. nih.gov This method is characterized by its high efficiency and the ability to introduce a variety of substituents onto the this compound scaffold. thieme-connect.com The reaction is believed to proceed through a cascade of reactions initiated by the nucleophilic attack of the α-aminoamidine onto the Michael acceptor.

Precursor Reactivity and Functional Group Tolerance

The reactivity of the precursors and the tolerance of various functional groups are critical considerations in the synthesis of tetrahydroquinazolines. In classical cyclocondensation reactions, the choice of both the nitrogen-containing component (e.g., guanidine, amidines) and the carbonyl-containing component dictates the substitution pattern of the final product. For instance, the use of bis-benzylidene cyclohexanones as precursors allows for the introduction of aryl groups at the 4- and 8-positions of the this compound ring. nih.gov

A key aspect of modern synthetic efforts is the development of methods with good functional group tolerance, which avoids the need for extensive use of protecting groups. researchgate.net For example, some protocols utilizing protecting-group-free nitrogen sources have been developed, which aligns with the principles of green and sustainable chemistry. researchgate.net Furthermore, the presence of protecting groups on the synthesized this compound derivatives, such as a C2-tert-butyl moiety, can be advantageous as they can be easily cleaved to allow for further functionalization of the molecule. nih.govthieme-connect.com This modular approach expands the chemical space accessible from a common intermediate. The compatibility of the reaction conditions with various substituents on the aromatic rings of the precursors is also a significant factor, with many methods demonstrating tolerance for both electron-donating and electron-withdrawing groups.

Multicomponent and One-Pot Synthetic Strategies

To enhance synthetic efficiency and molecular diversity, multicomponent reactions (MCRs) and one-pot syntheses have gained prominence in the construction of complex heterocyclic systems, including tetrahydroquinazolines. These strategies involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants, often in a highly atom-economical fashion.

Domino Reactions for Complex this compound Architectures

Domino reactions, also known as tandem or cascade reactions, are a powerful tool for the construction of complex molecular architectures from simple starting materials in a single operation. nih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, without the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of tetrahydroquinolines and their derivatives, offering high atom economy and stereoselectivity. nih.govresearchgate.net

An efficient domino approach for the diastereoselective synthesis of polyfunctionalized nitrogen-fused tetrahydroquinoline frameworks has been developed under mild conditions. figshare.com While the specific application to tetrahydroquinazolines is an area of ongoing research, the principles of domino reactions, such as those involving reduction or oxidation followed by cyclization, SNAr-terminated sequences, and metal-promoted processes, hold significant promise for the efficient assembly of complex this compound structures. nih.govmdpi.com For instance, a palladium-catalyzed tandem approach has been described for the synthesis of highly functionalized tetrahydroquinazolines via a Heck-conjoined amidation/thioamidation and concomitant chemoselective Michael addition. researchgate.net

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a highly efficient and stereocontrolled method for the construction of six-membered rings, including the dihydropyrimidine (B8664642) ring of the this compound system. An unprecedented inverse-electron-demand [4+2] cycloaddition of in situ generated aza-ortho-quinone methides with 1,3,5-triazinanes provides a mild and efficient route to tetrahydroquinazolines in high yields with excellent functional group tolerance. researchgate.net

Recent advancements have focused on asymmetric cycloadditions to generate chiral tetrahydroquinazolines. An iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines has been developed, affording a wide range of tetrahydroquinazolines in good yields and with excellent enantioselectivities. organic-chemistry.orgacs.org Similarly, a copper-catalyzed asymmetric formal [4+2]-cycloaddition of copper-allenylidenes and hexahydro-1,3,5-triazines also provides access to chiral tetrahydroquinazolines with high enantioselectivities. organic-chemistry.org Furthermore, palladium-catalyzed formal (4+2) cycloadditions involving the activation of C(sp³)–H bonds offer an unconventional yet direct pathway to the tetrahydroquinoline skeleton, a strategy that could potentially be adapted for this compound synthesis. acs.org

A novel one-pot sequential four-component strategy has been developed for the synthesis of tetrahydroquinazolines using an acyl halide, an isocyanide, and a 1,3-diamine in methanol (B129727) at 60 °C, yielding this compound-2-carboxamide derivatives in good to moderate yields without the need for a catalyst. thieme-connect.com Microwave-assisted multicomponent protocols have also been reported, offering a rapid and flexible synthesis of substituted 3,4-dihydroquinazolinones via a cascade imine/cyclization/aza-Henry reaction sequence. rsc.org These multicomponent approaches are highly valued in medicinal chemistry and drug discovery for their ability to generate diverse libraries of compounds for biological screening. nih.govnih.gov

[4+2] Cycloaddition for Fused Systems

The [4+2] cycloaddition, or Diels-Alder reaction, and its hetero-variant, the aza-Diels-Alder reaction, represent a powerful tool for the synthesis of six-membered rings, including the dihydropyran ring of the this compound system. nih.gov In this context, aza-ortho-quinone methides (aza-o-QMs), generated in-situ, can serve as the four-atom component (diene) that reacts with a two-atom component (dienophile) to construct the heterocyclic core. acs.org

One effective approach involves the reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines, which proceeds through a highly reactive o-azaxylylene intermediate to yield 1,2,3,4-tetrahydroquinazoline derivatives. unimi.itresearchgate.net Furthermore, an inverse-electron-demand aza-Diels-Alder reaction between an aza-ortho-quinone methide precursor and a bifunctional acyclic olefin has been developed. This method, mediated by an inorganic base, provides a convenient route to highly functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds under mild conditions with excellent yields and diastereoselectivity. acs.orgnih.gov For instance, the cycloaddition between 1,3,5-triazinane (B94176) and o-chloromethyl sulfonamide, assisted by a base, has been shown to form various this compound derivatives. acs.org These reactions are valuable for creating fused heterocyclic systems with significant molecular complexity.

[3+2] Dipolar Cycloadditions for Polycyclic Tetrahydroquinazolines

The 1,3-dipolar cycloaddition is a key reaction for constructing five-membered heterocyclic rings. wikipedia.org This methodology involves the reaction of a 1,3-dipole (a three-atom, four-electron species like an azomethine ylide) with a dipolarophile (a two-electron component like an alkene or alkyne) to form a five-membered ring. wikipedia.orguchicago.eduyoutube.com

A notable application of this reaction is in the synthesis of complex, polycyclic scaffolds containing the this compound moiety. A one-pot, three-component reaction has been developed that initiates with a [3+2] cycloaddition of an azomethine ylide (generated from glycine (B1666218) methyl ester and 2-azidobenzaldehyde) with a maleimide (B117702). nih.gov This is followed by a second [3+2] cycloaddition involving an azide (B81097) and another maleimide molecule. nih.gov This sequence generates a 1,5-diamino intermediate that is primed for further transformation, demonstrating the power of tandem cycloadditions in rapidly building molecular complexity. nih.gov The azomethine ylide approach is also used to synthesize spirooxindole-pyrrolidine structures, which are relevant in medicinal chemistry. wikipedia.orgnih.gov

Subsequent Annulation Reactions (e.g., [5+1] Annulation)

Following cycloaddition reactions, subsequent annulation steps can be employed to complete the synthesis of complex polycyclic tetrahydroquinazolines. Annulation reactions are ring-forming processes where a new ring is constructed onto an existing scaffold.

A prime example is the use of a [5+1] annulation as the final step in a cascade sequence. After the double [3+2] dipolar cycloadditions described previously, the resulting 1,5-diamino intermediate undergoes a sequential aminomethylation reaction with formaldehyde (B43269). nih.gov This [5+1] annulation step, where the 1,5-diamino compound acts as the five-atom component and formaldehyde serves as the one-atom source, closes the this compound ring. nih.gov This entire one-pot sequence, involving two [3+2] cycloadditions and a final [5+1] annulation, stereoselectively yields a novel and complex fused-tetrahydroquinazoline scaffold. nih.gov Similar [5+1] annulation strategies have been developed for synthesizing other complex heterocyclic systems, such as spirochromanes and indole-fused chromane-based spirooxindoles, highlighting the versatility of this approach. rsc.orgrsc.orgresearchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing biologically active molecules. Stereoselective synthesis aims to produce a single stereoisomer (an enantiomer or a diastereomer) from a mixture of possibilities. nih.gov

In the context of tetrahydroquinazolines, stereoselectivity is often achieved by employing chiral catalysts or by designing reaction sequences that favor the formation of one diastereomer over others. The previously mentioned one-pot synthesis involving double [3+2] cycloadditions followed by a [5+1] annulation is highly diastereoselective, affording the final fused-tetrahydroquinazoline product as a single diastereomer. nih.gov This control arises from the specific geometric constraints of the transition states in the cycloaddition and annulation steps.

Furthermore, enantioselective synthesis, which produces one of two mirror-image enantiomers, can be achieved using catalytic methods. For instance, an iridium-catalyzed asymmetric [4+2] cycloaddition has been reported to produce chiral tetrahydroquinazolines in good yields and with excellent enantioselectivities. The use of chiral organocatalysts in asymmetric Michael additions also provides a powerful strategy for accessing enantioenriched pyrazole (B372694) derivatives, a principle applicable to related heterocyclic systems. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of tetrahydroquinazolines, offering milder reaction conditions and improved yields. Both metal-based and organocatalytic systems have been successfully employed.

The synthesis of the complex polycyclic this compound scaffold via the [3+2]/[3+2]/[5+1] cascade is facilitated by a base, such as triethylamine (B128534) (Et3N), under microwave heating conditions. nih.gov Brønsted acids have also been shown to catalyze regioselective [5+1] annulation reactions in the synthesis of related indole-fused spirooxindoles. researchgate.net An inverse-electron-demand hetero-Diels–Alder reaction to produce functionalized tetrahydroquinoline derivatives can be mediated by an inorganic base. acs.orgnih.gov

The table below summarizes the catalytic conditions for a key multi-component reaction leading to fused tetrahydroquinazolines. nih.gov

| Reaction Step | Reactants | Catalyst/Base | Solvent | Conditions | Outcome |

| One-pot [3+2] Cycloaddition | Glycine methyl ester, 2-Azidobenzaldehyde, N-Methylmaleimide | Et3N | MeCN | Microwave, 115 °C, 25 min | Formation of bis-adduct intermediate |

| [5+1] Annulation | Bis-adduct intermediate, Formaldehyde | - | MeCN | Reflux, 4 h | Fused this compound |

Post-Synthetic Functionalization and Derivatization of this compound Scaffolds

Once the core this compound scaffold is synthesized, its properties can be tuned and its complexity increased through post-synthetic functionalization and derivatization. This involves chemically modifying the existing structure to introduce new functional groups or build additional molecular architecture.

A key strategy is C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, often at positions that are difficult to access through other means. nih.gov For example, methods for the direct α-functionalization of tetrahydroquinolines via dehydrogenative cross-coupling with indoles have been developed using Cu/Ir catalysts. nih.gov This approach allows for the linkage of the tetrahydroquinoline scaffold to other important heterocyclic motifs like indole. acs.orgnih.gov

Another powerful method is the chemoselective annulation of aza-ortho-quinone methide precursors with bifunctional olefins. This strategy provides access to diastereoselective synthesis of highly functionalized tetrahydroquinoline derivatives that incorporate scaffolds such as indole, yielding complex N-biheteroarenes. acs.orgnih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications, including materials science and medicinal chemistry.

Computational Chemistry and Structural Analysis in Tetrahydroquinazoline Research

Quantum Mechanical Investigations of Tetrahydroquinazoline Structures

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. nih.gov It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. nih.gov DFT calculations provide valuable information about molecular orbital energies, geometric parameters, and electronic properties, which are crucial for understanding the reactivity and stability of molecules like tetrahydroquinazolines. nih.govresearchgate.net The accuracy of DFT calculations relies heavily on the choice of functionals and basis sets. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is the lowest energy electronic excitation possible within a molecule. schrodinger.com This energy gap can be correlated with the molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ntu.edu.iq

The HOMO-LUMO gap can be determined experimentally using techniques like UV-Vis spectroscopy or calculated using computational methods such as DFT. schrodinger.com For instance, the HOMO-LUMO gap for certain triazole tautomers was calculated to determine their relative stabilities. ntu.edu.iq In another study, the HOMO-LUMO gaps of adamantane (B196018) derivatives were found to range from 2.42 to 10.63 eV. nih.gov The solvent environment can also influence the HOMO-LUMO gap. For pyrazole (B372694), the gap was found to decrease from 7.0557 eV in the gas phase to 7.000 eV in water, indicating a change in reactivity with solvent polarity. researchgate.net

Table 1: Examples of HOMO-LUMO Energy Gaps in Different Molecules

| Molecule/Derivative | HOMO-LUMO Gap (eV) | Method/Environment |

| Adamantane Derivatives | 2.42 - 10.63 | Inverse Molecular Design |

| Pyrazole | 7.0557 | Gas Phase |

| Pyrazole | 7.000 | Water |

This table presents a selection of HOMO-LUMO energy gaps for different molecules to illustrate the range of values and the influence of the chemical environment.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. nih.gov Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govchemrxiv.org Green areas denote regions of neutral potential. wolfram.com

MEP analysis is instrumental in drug discovery for interpreting and predicting chemical phenomena and noncovalent interactions. chemrxiv.org For example, in a study of a novel ambroxol-derived this compound, the MEP surface was calculated using the DFT/B3LYP/6-311++G(d,p) method to understand its reactive sites. researchgate.net The electrostatic potential is linked to the total charge density through Poisson's equation and is a fundamental concept in DFT. chemrxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used in drug design to understand and predict the interactions between a drug candidate and its biological target. jocpr.comnih.gov

Molecular docking simulations can estimate the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. mdpi.com A higher binding affinity suggests a more stable and potent ligand-target complex. mdpi.com These simulations also provide detailed information about the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.commdpi.com

For example, a series of tetrahydroquinazolinone derivatives were synthesized and their binding affinities for dopamine (B1211576) (D1, D2, D3) and serotonin (B10506) (5-HT2A, 5-HT2C) receptors were evaluated. nih.gov In another study, molecular docking was used to analyze the interactions of tetrahydroquinoline derivatives with acetylcholinesterase, leading to the design of a more potent inhibitor. jocpr.com Similarly, the binding affinities of dexketoprofen (B22426) amide derivatives to COX-1 and COX-2 enzymes were assessed using molecular docking. mdpi.com

Table 2: Examples of Predicted Binding Affinities for Tetrahydroquinoline Derivatives

| Derivative | Target | Predicted IC50/Ki |

| Tricyclic THQ (C18) | Androgen Receptor | IC50 = 4.0 µM (binding), 2.4 µM (transcriptional activity) |

| Tricyclic THQ (34) | Shank3 PDZ domain | IC50 < 250 µM |

| THQ 2448-0030 | Formylpeptide Receptor | IC50 = 16 µM |

This table provides examples of the binding affinities of various tetrahydroquinoline derivatives against different biological targets as determined by experimental and computational methods. nih.gov

A crucial aspect of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. mdpi.com This information is vital for understanding the mechanism of action and for designing new derivatives with improved affinity and selectivity. By recognizing the key residues, medicinal chemists can modify the ligand's structure to enhance favorable interactions or to avoid unfavorable ones.

For instance, in the study of tetrahydroquinoline derivatives as acetylcholinesterase inhibitors, bioinformatics tools were used to establish the binding sites and design a new molecule with improved activity. jocpr.com Similarly, the stronger binding affinity of a particular dexketoprofen derivative for COX-2 was attributed to its ability to form multiple electrostatic interactions within the enzyme's active site. mdpi.com Molecular docking of a hydroxylated PBDE derivative with transthyretin (TTR) revealed that it forms stable binding through hydrogen bonding and hydrophobic interactions with specific amino acid residues in the protein's side chain. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone in medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Research into quinazoline-based inhibitors has revealed key structural features that govern their activity. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the 4-anilino-quinazoline scaffold is a well-established pharmacophore. nih.gov SAR studies have demonstrated that the nitrogen atoms at positions 1 and 3 of the quinazoline (B50416) ring are crucial for binding to the kinase domain. nih.gov Specifically, the N-1 atom often forms a hydrogen bond with the backbone of methionine residues in the ATP-binding pocket, a key interaction for inhibitory activity. nih.gov

Substitutions on the this compound core are pivotal in modulating biological effects. In a series of 2-amino-4-arylsulfonyl-5,6,7,8-tetrahydroquinazolines investigated as 5-HT6 receptor antagonists, the presence of a sulfonyl group at the 4-position and an N-methylpiperazine moiety at the 2-position were identified as critical for high-affinity binding. Alterations to these groups often lead to a significant decrease in potency, highlighting their importance in the ligand-receptor interaction.

Furthermore, studies on related quinazolinone derivatives have shown that modifications at the C-2 and C-3 positions significantly impact their pharmacological profile. For example, the introduction of different substituents on the phenyl ring at C-2 and various groups at the N-3 position can fine-tune the analgesic and anti-inflammatory properties of the resulting compounds. An increase in the lipophilicity of the substituent at N-3, such as changing from a dimethyl to a diethyl group, has been shown to enhance analgesic activity in some series. researchgate.net

The following table summarizes key SAR findings for this compound and related quinazoline derivatives, illustrating the impact of substitutions on biological activity.

| Scaffold/Derivative | Position of Substitution | Substituent | Observed Effect on Biological Activity |

| 4-Anilino-quinazoline | N-1 | - | Forms H-bond with methionine residues in EGFR kinase active site, crucial for inhibition. nih.gov |

| 4-Anilino-quinazoline | N-3 | - | Forms water-bridged hydrogen bonds with threonine residues in the EGFR kinase active site. nih.gov |

| 2-Amino-5,6,7,8-tetrahydroquinazoline | 4 | Arylsulfonyl | Essential for potent 5-HT6 receptor antagonism. |

| 2-Amino-5,6,7,8-tetrahydroquinazoline | 2 | N-methylpiperazine | Important for high-affinity binding to the 5-HT6 receptor. |

| 2-Methyl-3-substituted quinazolin-4(3H)-one | 3 | Diethyl group | Increased analgesic activity compared to dimethyl group, suggesting influence of lipophilicity. researchgate.net |

| Quinazolin-4(3H)-one | 2 | Dithiocarbamate side chains | Investigated for potential antitumor activity as nonclassical antifolates. researchgate.net |

These examples underscore the intricate relationship between the molecular architecture of this compound derivatives and their biological function. Computational modeling and SAR analysis continue to guide the rational design of novel and more effective therapeutic agents based on this versatile scaffold.

Conformational Analysis of this compound Ring Systems

The three-dimensional shape, or conformation, of the this compound ring system is a critical determinant of its interaction with biological macromolecules. The flexibility of the non-aromatic tetrahydropyrimidine (B8763341) ring allows it to adopt various conformations, with some being energetically more favorable than others. Understanding these conformational preferences is essential for designing molecules that can fit optimally into a target's binding site.

X-ray crystallography and computational methods are powerful tools for elucidating the conformational landscape of this compound derivatives. These studies have revealed that the tetrahydropyrimidine portion of the molecule can exist in several non-planar conformations to alleviate the angle and eclipsing strains that would be present in a planar arrangement. researchgate.net

A notable conformation observed in several 2,3-dihydroquinazolin-4(1H)-one derivatives is the sofa conformation . nih.gov In this arrangement, five of the atoms in the tetrahydropyrimidine ring are nearly coplanar, while one atom is out of the plane. This conformation has been identified in the crystal structures of compounds such as (+/-)-2-(4-methoxyphenyl)-1-phenethyl-2,3-dihydroquinazolin-4(1H)-one. nih.gov

In other instances, a boat conformation has been observed for the dihydropyrimidine (B8664642) ring. For example, the asymmetric unit of 4-(2,4-Dichlorophenyl)-5-(N,N-diethylcarbamoyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione contains two crystallographically independent molecules, both of which exhibit a boat conformation for the dihydropyrimidine ring. researchgate.net The specific conformation adopted can be influenced by the nature and orientation of substituents on the ring, as well as by intermolecular forces such as hydrogen bonding in the crystal lattice. nih.gov

The choice between different conformations, such as sofa, boat, or twist-boat, is a delicate balance of minimizing steric hindrance between substituents and optimizing electronic interactions within the molecule. Computational energy calculations can help predict the most stable conformations in different environments, such as in solution or within a protein binding pocket.

The table below summarizes the observed conformations of the heterocyclic ring in selected this compound and related derivatives, as determined by X-ray crystallography.

| Compound | Ring System | Observed Conformation | Method of Determination |

| (+/-)-2-(4-methoxyphenyl)-1-phenethyl-2,3-dihydroquinazolin-4(1H)-one | Tetrahydropyrimidine | Sofa nih.gov | X-ray Crystallography nih.gov |

| (+/-)-2-(1,3-benzodioxol-5-yl)-1-phenethyl-2,3-dihydroquinazolin-4(1H)-one | Tetrahydropyrimidine | Sofa nih.gov | X-ray Crystallography nih.gov |

| 4-(2,4-Dichlorophenyl)-5-(N,N-diethylcarbamoyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | Dihydropyrimidine | Boat researchgate.net | X-ray Crystallography researchgate.net |

| 3,6-disubstituted-1,6-dihydro-1,2,4,5-tetrazine | Dihydro-1,2,4,5-tetrazine | Unsymmetrical Boat researchgate.net | X-ray Crystallography researchgate.net |

The study of these conformational isomers is vital for understanding the dynamic behavior of this compound derivatives and for the rational design of molecules with specific three-dimensional structures tailored for optimal biological activity.

Mechanistic Biological Investigations of Tetrahydroquinazoline Derivatives

Enzyme Inhibition Studies by Tetrahydroquinazoline Compounds

This compound derivatives have demonstrated inhibitory activity against a diverse array of enzymes, playing crucial roles in disease pathogenesis. The following sections detail their engagement with specific enzyme targets.

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II (topoII), a critical enzyme that regulates DNA topology and is a validated target for anticancer drugs. nih.govsci-hub.se Unlike many clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex and inducing DNA strand breaks, these tetrahydroquinazolines function as catalytic inhibitors. nih.govsci-hub.senih.gov They block the enzyme's function without promoting DNA cleavage or intercalating into the DNA. nih.govnih.gov

One of the most promising compounds from this class is ARN-21934. It potently inhibits the DNA relaxation activity of topoIIα with an IC₅₀ value of 2 µM, which is significantly more potent than the established anticancer agent etoposide (B1684455) (IC₅₀ = 120 µM). nih.govnih.gov Furthermore, ARN-21934 exhibits a remarkable selectivity, proving approximately 100-fold more selective for the topoIIα isoform over the topoIIβ isoform. nih.govsci-hub.se This isoform selectivity is a key feature, as it may lead to improved safety profiles. The therapeutic potential of ARN-21934 has been demonstrated by its ability to inhibit the proliferation of various cancer cell lines, including G-361 melanoma and head and neck squamous cell carcinoma (HNSCC) cells. sci-hub.senih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| ARN-21934 | Topoisomerase IIα | 2 µM | Catalytic inhibitor; non-poisonous, non-intercalating | nih.govnih.gov |

| Etoposide (Reference) | Topoisomerase IIα | 120 µM | Topoisomerase poison | nih.govnih.gov |

| N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine (Compound 1) | Topoisomerase IIα | 160 µM | Catalytic inhibitor | nih.gov |

The this compound scaffold has been investigated for its potential to modulate cholinesterases, enzymes critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. bue.edu.egnih.gov

Research has shown that carbamate-based this compound derivatives can act as highly selective and potent pseudo-irreversible inhibitors of BChE. nih.gov These inhibitors function by transferring their carbamate (B1207046) group to the enzyme's active site, a process guided by the this compound scaffold. nih.gov One such compound, a 2-thiophenyl derivative (compound 2p), demonstrated a KC value of 19.7 nM for human BChE, indicating potent inhibition. nih.gov This class of inhibitors shows high selectivity for BChE over AChE. nih.gov

In addition to experimental validation against BChE, in silico molecular docking studies have suggested that other this compound derivatives are promising scaffolds for AChE inhibition. bue.edu.egresearchgate.net For example, the synthesized compound 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline] was studied virtually, and its docking into the AChE active site indicated it could serve as a basis for designing new AChE inhibitors. bue.edu.egresearchgate.net

| Compound Class/Derivative | Target Enzyme | Inhibition Data | Study Type | Reference |

|---|---|---|---|---|

| Carbamate-based tetrahydroquinazolines (e.g., compound 2p) | Butyrylcholinesterase (BChE) | KC = 19.7 nM (human BChE) | Experimental (Kinetic) | nih.gov |

| 1'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline] | Acetylcholinesterase (AChE) | Promising binding in active site | In silico (Docking) | bue.edu.egresearchgate.net |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents that act on new molecular targets. Several essential mycobacterial enzymes have been identified as attractive targets, and this compound derivatives have been explored for their inhibitory potential through molecular docking studies. nih.gov

These in silico analyses have predicted that various 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives exhibit high binding affinity towards key enzymes in M. tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.govresearchgate.net For instance, a newly synthesized derivative, compound 3c, showed high predicted binding affinity for all three enzymes, with Vina docking scores ranging from -9.0 to -9.7 kcal/mol for DHFR. nih.govmdpi.com This suggests that these compounds could be promising candidates for development as new antitubercular agents. nih.govnih.gov The potential of the this compound scaffold against DHFR is further supported by studies on related pathogens, where 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogues were found to inhibit DHFR from Pneumocystis carinii. acs.org

| Compound Class/Derivative | Target Enzyme | Predicted Binding Affinity (Docking Score) | Study Type | Reference |

|---|---|---|---|---|

| Derivatives 3a-d, 4e-g | M. tuberculosis DHFR | -9.0 to -9.7 kcal/mol | In silico (Docking) | mdpi.com |

| Derivative 3c | M. tuberculosis MtPanK | -10.4 kcal/mol | In silico (Docking) | researchgate.net |

| Derivative 3c | M. tuberculosis DprE1 | -10.2 kcal/mol | In silico (Docking) | researchgate.net |

Beyond the major targets discussed, this compound derivatives have shown engagement with other enzymes. The topoII inhibitor ARN-21934 was found to have a mild inhibitory effect on cyclooxygenase-1 (COX-1).

Furthermore, a compound featuring a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core has been identified as a selective inhibitor of SIRT6, a chromatin-associated deacylase involved in DNA repair and metabolism. nih.gov In addition, molecular docking studies have predicted that certain this compound derivatives may act as inhibitors of β-glucosidase, suggesting a potential role in modulating metabolic processes. nih.govresearchgate.net

Receptor Binding and Modulation by this compound Ligands

This compound derivatives have been designed and synthesized as ligands for various cellular receptors, demonstrating both antagonist and agonist activities.

A series of 5,6,7,8-tetrahydroquinazoline derivatives were developed as selective sigma-1 (σ1) receptor antagonists. nih.gov The σ1 receptor is implicated in a variety of cellular functions and is a target for treating pain and neurological disorders. Among the synthesized compounds, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline (compound 33) showed a high affinity for the σ1 receptor with a Ki of 15.6 nM and excellent selectivity over the σ2 receptor (Ki >2000 nM). nih.gov

Other derivatives have been identified as high-affinity ligands for dopamine (B1211576) receptors. nih.gov Specifically, the 4-methoxy-5,6,7,8-tetrahydroquinazoline (B11917470) known as compound 6i proved to be a potent and selective agonist for the dopamine D3 receptor. nih.gov Additionally, tetrahydroquinazolinone derivatives have been evaluated for their binding affinity to a panel of receptors involved in schizophrenia, showing promising affinity for dopamine D1, D2, and D3 receptors as well as serotonin (B10506) 5-HT2A receptors.

| Compound | Target Receptor | Activity | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Compound 33 | Sigma-1 (σ1) | Antagonist | 15.6 nM | nih.gov |

| Compound 6i | Dopamine D3 | Agonist | High Affinity | nih.gov |

| Tetrahydroquinazolinone derivatives | Dopamine D1, D2, D3; Serotonin 5-HT2A | Ligand | Varies by compound |

Cellular Pathway Modulation by this compound Derivatives

The interaction of this compound derivatives with their molecular targets can trigger significant changes in cellular signaling pathways, leading to effects on cell proliferation, survival, and death.

The topoIIα inhibitor ARN-21934 has been shown to exert an anti-proliferative effect by arresting tumor growth. nih.gov Mechanistic studies revealed that treatment with ARN-21934 leads to a significant reduction in the mRNA expression levels of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA synthesis and repair. nih.gov This indicates that the compound causes a proliferation arrest. nih.gov The inhibition of topoisomerase II is known to be linked to the induction of apoptosis (programmed cell death) through the intrinsic, mitochondria-dependent pathway, which involves the activation of caspases and subsequent DNA fragmentation. tandfonline.com

Other novel this compound derivatives have been shown to modulate different critical pathways. Certain derivatives were found to suppress the expression of hypoxia-inducible factor-1α (HIF-1α) through proteasomal degradation. researchgate.net HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. researchgate.net Furthermore, other analogues have been found to downregulate the PI3K/Akt/mTOR signaling pathway, a central pathway that regulates cell growth, proliferation, and survival in many cancers. researchgate.netmdpi.com

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. This compound derivatives have been shown to induce apoptosis through multiple intricate mechanisms.

One key mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic pathway is initiated within the cell, often in response to cellular stress, and is mediated by the mitochondria. nih.gov Studies on tetrahydroquinolinone derivatives, a related class of compounds, have shown that they can trigger this pathway by modulating the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov Specifically, these compounds can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov

Certain tetrahydroquinoline derivatives have been observed to activate both initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and caspase-7). nih.govmdpi.com The activation of these caspases ultimately leads to the dismantling of the cell. nih.gov

The extrinsic pathway, on the other hand, is initiated by external signals through transmembrane death receptors. nih.gov Some tetrahydroquinolinone derivatives have been found to induce apoptosis through both the intrinsic and extrinsic pathways, indicating a multi-faceted approach to eliminating cancer cells. nih.gov

Furthermore, some quinazoline (B50416) derivatives have been found to induce apoptosis by upregulating the tumor suppressor protein p53. nih.gov The activation of p53 can, in turn, promote apoptosis by influencing the expression of other apoptosis-related genes. nih.gov

The table below summarizes the key proteins involved in apoptosis induction by this compound and related derivatives.

| Protein | Function in Apoptosis | Effect of this compound Derivatives |

| Bax | Pro-apoptotic | Upregulation nih.govmdpi.com |

| Bcl-2 | Anti-apoptotic | Downregulation nih.govmdpi.com |

| Caspase-3 | Executioner caspase | Activation nih.govmdpi.com |

| Caspase-7 | Executioner caspase | Activation nih.gov |

| Caspase-9 | Initiator caspase | Upregulation mdpi.com |

| p53 | Tumor suppressor | Activation nih.gov |

Cell Proliferation Signaling Pathways

In addition to inducing apoptosis, this compound derivatives can also inhibit the uncontrolled growth of cancer cells by interfering with key cell proliferation signaling pathways.

One of the primary targets of these compounds is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, survival, and proliferation. researchgate.net Studies have shown that certain tetrahydroquinolinone derivatives can induce autophagy, a cellular self-degradation process, by inhibiting this pathway. researchgate.net Specifically, these compounds have been observed to reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), key signaling molecules in this pathway. researchgate.net By disrupting the PI3K/AKT/mTOR signaling cascade, these derivatives can effectively halt cell proliferation and promote cell death. researchgate.net

Another important mechanism by which this compound derivatives can control cell proliferation is through the regulation of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Some quinazoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division process. mdpi.com For instance, certain compounds have been found to induce arrest at the G1 phase of the cell cycle. mdpi.com This is often accompanied by an increase in the expression of cell cycle regulatory proteins like p21 and p27, which act as brakes on cell cycle progression. researchgate.net

Furthermore, some 2,4-disubstituted quinazoline derivatives have been found to down-regulate the expression of c-myc, a potent proto-oncogene that drives cell proliferation. nih.gov This is achieved by stabilizing the G-quadruplex structure in the c-myc promoter region. nih.gov The downregulation of c-myc, in turn, leads to a decrease in the expression of nucleolin, a protein involved in ribosome biogenesis, ultimately inhibiting the synthesis of ribosomal RNA and slowing down cell growth. nih.gov

The following table outlines the key signaling pathways and proteins involved in the anti-proliferative effects of this compound derivatives.

| Signaling Pathway/Protein | Function in Cell Proliferation | Effect of this compound Derivatives |

| PI3K/AKT/mTOR | Promotes cell growth and survival | Inhibition researchgate.net |

| c-myc | Proto-oncogene, drives proliferation | Downregulation nih.gov |

| p21 | Cell cycle inhibitor | Upregulation researchgate.net |

| p27 | Cell cycle inhibitor | Upregulation researchgate.net |

| Nucleolin | Involved in ribosome biogenesis | Downregulation nih.gov |

Pre-clinical Evaluation of Biological Activities through Mechanistic Studies

The therapeutic promise of this compound derivatives has been substantiated by a range of pre-clinical studies that have delved into the mechanisms underlying their biological activities. These investigations have provided a solid foundation for their potential development as therapeutic agents for various diseases.

In Vitro Mechanistic Studies of Anticancer Activity

In vitro studies using various cancer cell lines have been instrumental in elucidating the anticancer mechanisms of this compound derivatives. These studies have revealed that these compounds can induce apoptosis and inhibit cell proliferation through a variety of molecular pathways.

One key finding is the ability of these derivatives to induce oxidative stress in cancer cells. nih.gov For example, a study on a series of novel tetrahydroquinolinones demonstrated that the lead compound induced massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov This disruption of the cellular redox balance can be a potent trigger for cell death in cancer cells, which are often more vulnerable to oxidative stress than normal cells. nih.gov

Furthermore, some tetrahydroquinoline derivatives have been shown to deregulate the expression of proteins involved in metastasis, the spread of cancer cells to other parts of the body. researchgate.netnih.gov By suppressing the migratory and invasive capabilities of cancer cells, these compounds may help to prevent the progression of the disease. researchgate.net

The table below provides a summary of the in vitro anticancer mechanisms of this compound derivatives.

| Mechanism | Key Molecular Events | Outcome |

| Induction of Oxidative Stress | Increased production of reactive oxygen species (ROS) | Cell death, autophagy researchgate.netnih.gov |

| Inhibition of Metastasis | Deregulation of proteins involved in cell migration | Reduced cancer cell invasion researchgate.net |

| Apoptosis Induction | Activation of caspase cascades, modulation of Bcl-2 family proteins | Programmed cell death nih.govnih.govmdpi.com |

| Cell Cycle Arrest | Upregulation of p21 and p27 | Inhibition of cell proliferation researchgate.netmdpi.com |

Mechanistic Investigations of Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. This compound derivatives have demonstrated promising anti-inflammatory properties, and mechanistic studies have begun to shed light on how they exert these effects.

A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX-2 is an enzyme that plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov By inhibiting COX-2, tetrahydroisoquinoline derivatives can reduce the production of prostaglandins, thereby alleviating inflammation. nih.gov

In addition to inhibiting COX enzymes, some of these derivatives have been shown to decrease the production of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are central players in the inflammatory response, and their inhibition can have a broad anti-inflammatory effect. nih.gov

The following table summarizes the key mechanisms of the anti-inflammatory effects of this compound derivatives.

| Mechanism | Target | Effect |

| COX-2 Inhibition | Cyclooxygenase-2 enzyme | Reduced prostaglandin (B15479496) synthesis nih.gov |

| Cytokine Modulation | TNF-α, IL-6 | Decreased production of pro-inflammatory cytokines nih.gov |

Studies on Antimicrobial Activity Mechanisms

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. This compound derivatives have emerged as a promising class of compounds with potent activity against a range of microbial pathogens. nih.gov

One of the key mechanisms by which quinazolinone derivatives exert their antibacterial effects is by targeting DNA gyrase. mdpi.comnih.gov DNA gyrase is an essential enzyme in bacteria that is responsible for supercoiling DNA, a process that is critical for DNA replication and repair. mdpi.com By inhibiting this enzyme, these compounds can effectively block bacterial growth. mdpi.comnih.gov

In addition to targeting DNA gyrase, some quinazolinone derivatives are thought to interfere with the integrity of the bacterial cell wall. nih.gov The cell wall is a crucial structure that protects bacteria from their environment, and its disruption can lead to cell lysis and death. nih.gov The ability of these compounds to permeate the bacterial cell wall may contribute to their potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov

The table below outlines the primary antimicrobial mechanisms of this compound derivatives.

| Mechanism | Target | Effect |

| DNA Gyrase Inhibition | Bacterial DNA gyrase enzyme | Inhibition of DNA replication and repair mdpi.comnih.gov |

| Cell Wall Disruption | Bacterial cell wall | Increased permeability, cell lysis nih.gov |

Mechanistic Research into Neurodegenerative Disease Modulation (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's represent a significant challenge for modern medicine. This compound derivatives have shown potential as therapeutic agents for these conditions, with research pointing to several relevant mechanisms of action. nih.gov

In the context of Alzheimer's disease, a key pathological hallmark is the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Some tetrahydroisoquinoline derivatives have been shown to downregulate Aβ pathology, potentially by interfering with the production or aggregation of Aβ peptides. nih.gov

Another important target in Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function. nih.gov Certain quinazoline derivatives have been identified as potent inhibitors of AChE. nih.gov

Furthermore, some tetrahydroisoquinoline derivatives exhibit neuroprotective effects by modulating various signaling pathways. nih.gov For instance, some compounds can upregulate the Nrf2/Keap1 pathway, which plays a crucial role in protecting cells from oxidative stress. nih.gov Others can modulate GSK-3/BCL-2 signaling and downregulate monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the breakdown of neurotransmitters and can contribute to oxidative stress. nih.govnih.gov

The following table summarizes the key mechanisms by which this compound derivatives may modulate neurodegenerative diseases.

| Mechanism | Target/Pathway | Effect in Neurodegeneration |

| Aβ Pathology Modulation | Amyloid-beta peptides | Reduced plaque formation nih.gov |

| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase enzyme | Increased acetylcholine levels nih.gov |

| Nrf2/Keap1 Pathway Upregulation | Nrf2/Keap1 signaling | Enhanced antioxidant defense nih.gov |

| GSK-3/BCL-2 Signaling Modulation | GSK-3/BCL-2 pathway | Neuroprotection nih.gov |

| Monoamine Oxidase (MAO) Inhibition | MAO-A and MAO-B enzymes | Reduced oxidative stress, neurotransmitter modulation nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of Tetrahydroquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of tetrahydroquinazolines. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a tetrahydroquinazoline molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum offer a wealth of structural information.

In the ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954), distinct signals corresponding to the aromatic and aliphatic protons are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows a multiplet for the aromatic protons and distinct signals for the protons on the heterocyclic ring. chemicalbook.com For example, the non-deuterated compound shows a multiplet at δ 1.87 (2H), a triplet at δ 2.75 (2H, J = 6.5 c.p.s.), and a triplet at δ 3.25 (2H, J = 6.0 c.p.s.). cdnsciencepub.com

Substituents on the this compound ring system significantly influence the chemical shifts and splitting patterns of the neighboring protons. For example, in 6-bromo-1,2,3,4-tetrahydroquinoline, the signals for the aromatic protons are shifted compared to the unsubstituted parent compound. researchgate.netresearchgate.net Further functionalization, such as the introduction of an aryl group via a Suzuki-Miyaura coupling reaction, leads to additional, predictable signals in the aromatic region of the spectrum. researchgate.netresearchgate.net For instance, the H-7 protons of certain 6-aryl-substituted tetrahydroquinazolines appear as doublet signals at approximately 6.55 ppm. researchgate.net

The analysis of substituted this compound-2,5(1H,3H)-diones reveals characteristic signals as well. For example, the ¹H NMR spectrum of 4-(phenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione displays a singlet for the CH proton at δ 5.77 ppm and distinct doublets for the aromatic protons of the phenyl group. semanticscholar.org The presence of different substituents on the phenyl ring, such as a methyl group in 4-(4-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione, results in an additional singlet for the methyl protons at δ 2.34 ppm. semanticscholar.org

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | CDCl₃ | Aromatic H | Multiplet | |

| Aliphatic H (C2) | Triplet | |||

| Aliphatic H (C3) | Multiplet | |||

| Aliphatic H (C4) | Triplet | |||

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Not Specified | Aromatic H | Multiplet | |

| 4-(Phenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione | CDCl₃ | CH (C4) | 5.77 | Singlet |

| Ar-CH | 7.13, 7.49 | Doublet | ||

| NH | 7.29-11.94 | Broad Singlet | ||

| 4-(4-Methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione | CDCl₃ | CH₃ | 2.34 | Singlet |

| CH (C4) | 5.87 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift indicating its electronic environment. youtube.com

The ¹³C NMR spectrum of 1,2,3,4-tetrahydroisoquinoline, a related heterocyclic compound, shows characteristic signals for the aliphatic and aromatic carbons. chemicalbook.com Generally, carbons in aromatic rings appear in the downfield region (δ 100-150 ppm), while sp³-hybridized carbons of the saturated ring appear in the upfield region. youtube.comyoutube.com Quaternary carbons, those without any attached hydrogen atoms, typically show weaker signals. oregonstate.edu

For substituted tetrahydroquinazolines, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. For example, in the ¹³C NMR spectrum of 4-(phenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione, the carbonyl carbons of the dione (B5365651) moiety appear significantly downfield at δ 185.57 and 191.86 ppm. semanticscholar.org The carbons of the phenyl group and the saturated ring also exhibit characteristic chemical shifts. semanticscholar.org The introduction of a bromo substituent on the phenyl ring, as in 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, leads to predictable shifts in the aromatic carbon signals. semanticscholar.org

Interactive Data Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4-(Phenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione | CDCl₃ | C=O | 185.57, 191.86 |

| Aromatic C | 120.22, 122.78, 129.82, 131.18, 137.90 | ||

| Aliphatic C | 28.82, 32.71, 36.37, 51.49, 52.04 | ||

| 4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | CDCl₃ | C=O | 195.57 |

| Aromatic C-Br | 119.81 | ||

| Aromatic C | 129.87, 130.95, 143.74, 146.10, 148.35 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of tetrahydroquinazolines by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov When a this compound molecule is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. chemguide.co.ukyoutube.com

The mass spectra of 1,2,3,4-tetrahydroquinoline and its isomer 5,6,7,8-tetrahydroquinoline (B84679) have been studied in detail. cdnsciencepub.com Both isomers show characteristic fragment ions at M-1, M-15, and M-16. cdnsciencepub.com The 5,6,7,8-isomer is distinguished by an additional intense peak at M-28. cdnsciencepub.com The fragmentation of 1,2,3,4-tetrahydroquinolines is influenced by the substitution pattern. For instance, methyl substitution at the 2- and 4-positions leads to a strong M-15 peak, while substitution at the 3-position results in a peak at M-29. cdnsciencepub.com These fragmentation pathways can often be predicted based on the stability of the resulting carbocations and radical species. cdnsciencepub.comchemguide.co.uk

For more complex this compound derivatives, such as those synthesized for biological screening, mass spectrometry is used to confirm their molecular weight. researchgate.net For example, the mass spectrum of a synthesized this compound analogue showed a peak at m/z 285.15, corresponding to the protonated molecule [M+1]⁺. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a this compound molecule. nist.gov This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), resulting in a unique IR spectrum. khanacademy.orgnih.gov

The IR spectrum of 1,2,3,4-tetrahydroquinoline displays characteristic absorption bands for the N-H stretching vibration, C-H stretching of both aromatic and aliphatic groups, and C=C stretching of the aromatic ring. chemicalbook.com For instance, the IR spectrum of a tetrahydro-quinazoline analogue can show peaks around 3426 cm⁻¹ (N-H stretch), 2894 cm⁻¹ (aromatic C-H stretch), 1652 cm⁻¹ (aromatic C=C stretch), and 1061 cm⁻¹ (C-N stretch). researchgate.net

The presence of other functional groups, such as carbonyls (C=O) or thiocarbonyls (C=S), in this compound derivatives gives rise to strong and characteristic absorption bands in the IR spectrum. researchgate.netnih.govnih.gov For example, a tetrahydro-quinazoline-2-thiol derivative would exhibit a characteristic C=S stretching vibration. researchgate.net Similarly, the IR spectra of imine-linked covalent organic frameworks (COFs) containing tetrahydroquinoline-like structures show the disappearance of the carbonyl stretch and the appearance of a prominent imine (C=N) stretching peak around 1620 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Tetrahydroquinazolines

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3400 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| C=C (Aromatic) | Stretch | ~1600-1650 |

| C=N (Imine) | Stretch | ~1620 |

| C=O (Carbonyl) | Stretch | ~1650-1750 |

Emerging Research Avenues and Future Directions for Tetrahydroquinazoline Scaffolds

Design Principles for Novel Tetrahydroquinazoline-Based Therapeutic Agents

The design of new therapeutic agents based on the this compound core is guided by principles aimed at maximizing potency and selectivity while minimizing off-target effects. A key strategy involves structure-based drug design, where the molecular structure of a target is used to guide the synthesis of new derivatives. nih.gov

A notable example is the development of 6-amino-tetrahydroquinazoline derivatives as inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs. acs.org Research has established specific structure-activity relationships (SAR) for this class of compounds. Focused SAR studies have revealed that substitutions at key positions are essential for activity, including a 2-pyridine, a 4-substituted aniline, and a 6-amino group. acs.org A critical design principle for these agents is their mode of action; they function as topoII inhibitors rather than poisons. acs.org Unlike topoII poisons that enhance enzyme-mediated DNA cleavage, a mechanism linked to the development of secondary leukemias, these novel inhibitors block the enzyme's function without promoting this dangerous cleavage. acs.org

Another advanced design principle is the development of multi-target drug candidates, which aim to enhance therapeutic efficacy and potentially overcome drug resistance by engaging multiple biological targets simultaneously. rsc.org This approach could involve designing this compound derivatives that inhibit both a primary target, like a specific kinase, and a secondary target, such as a microtubule component or another enzyme involved in cancer progression. rsc.org

Strategies for Overcoming Biological Resistance Mechanisms

Drug resistance is a major obstacle in cancer therapy, often mediated by mechanisms such as the overexpression of ATP-Binding Cassette (ABC) transporters that pump drugs out of cancer cells. nih.govresearchgate.net Strategies to overcome this involve the design of this compound derivatives that can either evade or inhibit these efflux pumps. For instance, research on the related quinazoline (B50416) scaffold has produced modulators of ABC transporters like P-glycoprotein (P-gp), MRP1, and BCRP. nih.gov Future designs of this compound analogues could incorporate features from these modulators to reverse multidrug resistance (MDR). nih.gov

Several innovative strategies are being explored to combat resistance:

Efflux Pump Inhibition : Developing compounds that directly block the function of efflux pumps is a primary strategy. mdpi.com For example, inhibitors like tariquidar (B1662512) have been studied to restore the intracellular concentration of anticancer drugs. mdpi.com

Combination Therapy : Using combinations of drugs that have non-overlapping profiles of resistance-conferring mutations can be a powerful approach to prevent or limit the emergence of resistance. nih.gov A this compound-based drug could be paired with another agent that targets a different pathway. nih.gov

Targeted Degradation : The use of PROteolysis Targeting Chimeras (PROTACs) represents a novel strategy to overcome resistance. nih.gov A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its degradation. nih.gov A this compound moiety could be designed as the ligand to bind to a resistant protein, tethered to a second ligand that engages the degradation machinery.

Collateral Sensitivity : This strategy exploits the vulnerabilities that can arise as a cancer cell develops resistance to one drug, making it more sensitive to another. nih.gov By understanding the evolutionary pathways of resistance, it may be possible to use this compound derivatives in sequential treatments to target these newly acquired sensitivities. nih.gov

Optimization of Pharmacokinetic Parameters in Pre-clinical Development

For any therapeutic agent to be successful, it must possess favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). A significant focus of pre-clinical development is the optimization of these parameters to ensure that the drug can reach its target in sufficient concentrations and remain there for an effective duration.

In vitro models are crucial for this optimization process. The Caco-2 cell permeability model is often used to predict intestinal absorption, while in vitro liver microsome assays help predict a compound's metabolic clearance. nih.gov For example, studies on the related tetrahydroquinoline scaffold found that a 2-pyridyl substitution could improve oral absorption. nih.gov

Recent research on a novel class of 6-amino-tetrahydroquinazoline derivatives identified a promising lead compound, ARN-21934, with a favorable in vivo pharmacokinetic profile, including the ability to penetrate the brain. acs.org The introduction of a dimethylamino group was shown to significantly boost its inhibitory activity and contribute to high solubility and a favorable metabolic stability profile. acs.org

Table 1: Pharmacokinetic Profile of Compound ARN-21934 acs.org

| Parameter | Value |

|---|---|

| Cmax | 0.68 µg/mL |

| tmax | 15 min |

| t1/2 | 149 min |

| AUC | 73.1 µg min/mL |

| VD | 24.9 L |

| CL | 0.116 L/min |

Data obtained from intraperitoneal administration in mice.

These findings highlight how targeted chemical modifications can systematically improve the "drug-like" properties of the this compound scaffold, paving the way for successful pre-clinical and clinical evaluation. acs.org

Exploration of Undiscovered Biological Targets and Signaling Cascades

While certain biological targets for this compound derivatives are well-established, the scaffold's versatility suggests that many more remain to be discovered. The broad-spectrum cytotoxic and antimicrobial activities observed in some derivatives indicate that they may interact with multiple, potentially novel, biological targets and signaling pathways. nih.gov

Current and emerging targets for this scaffold and its close relatives include:

Human Topoisomerase IIα : Novel tetrahydroquinazolines have been developed as potent and highly selective inhibitors of the α isoform of human topoisomerase II over the β isoform. acs.org

Phosphodiesterase 4 (PDE4) : The closely related tetrahydroisoquinoline scaffold has been used to design inhibitors of PDE4, a key enzyme in regulating inflammatory responses, for the treatment of psoriasis. nih.gov

Cholesteryl Ester Transfer Protein (CETP) : Tetrahydroquinoline derivatives have been identified as inhibitors of CETP, a target for raising HDL cholesterol levels. nih.gov

Dual-Target Inhibition : A forward-looking strategy involves designing agents to inhibit multiple targets. For instance, compounds have been designed to simultaneously inhibit the colchicine (B1669291) binding site on microtubules and topoisomerase II, disrupting cancer cells through two distinct mechanisms. rsc.org

The exploration of new targets often involves screening compound libraries against a wide range of assays to identify unexpected activities, which can open up entirely new therapeutic applications for the this compound core.

Integration of Green Chemistry Principles in Large-Scale this compound Synthesis

As promising therapeutic candidates move towards large-scale production, the integration of green chemistry principles becomes essential to ensure that manufacturing processes are environmentally sustainable, efficient, and cost-effective. While research on green synthesis is more developed for the related tetrahydroquinoline scaffold, the methodologies can be adapted for this compound synthesis.

Key green chemistry strategies include:

Atom-Economical Reactions : The "borrowing hydrogen" methodology, which uses manganese or other earth-abundant metal catalysts, offers an atom-efficient pathway to synthesize tetrahydroquinolines from simple alcohols, with water as the only byproduct. nih.govacs.org This approach avoids the need for stoichiometric reducing agents. acs.org

Mild Reaction Conditions : Electrochemical synthesis methods allow for the creation of tetrahydroquinoline derivatives at room temperature, reducing energy consumption and offering high efficiency and tolerance for various functional groups. rsc.org

Sustainable Catalysts and Solvents : There is a move away from harsh acid catalysts towards milder and more efficient options like metal triflates (e.g., Sc(OTf)₃). mdpi.com The use of ionic liquids as environmentally benign solvents is also being explored. mdpi.com

Alternative Energy Sources : Sustainable energy sources like ultrasound irradiation are being used to drive reactions under mild conditions, often leading to quantitative yields and shorter reaction times. researchgate.net

Catalyst-Free and Base-Free Methods : Recent advances include a silver-catalyzed reduction of quinolines that proceeds at room temperature without the need for a ligand or base, offering a simple and environmentally friendly route to tetrahydroquinolines. organic-chemistry.org

By adopting these principles, the large-scale synthesis of this compound-based pharmaceuticals can be made more sustainable, reducing waste and environmental impact.

Q & A

Q. What established synthetic methodologies are used for Tetrahydroquinazoline derivatives, and how are they characterized?

this compound derivatives are typically synthesized via reductive cyclization or condensation reactions. For example, sodium amalgam or lithium aluminium hydride can reduce quinazoline to yield 1,2,3,4-tetrahydroquinazoline . Characterization relies on spectral techniques:

Q. How do solubility and stability profiles of this compound under varying pH conditions influence experimental design?

this compound is water-soluble but degrades under boiling acidic/alkaline conditions. Researchers must:

Q. What spectroscopic techniques are critical for confirming the structure of synthesized this compound compounds?

Essential methods include:

Q. What are common challenges in purifying this compound derivatives, and how can they be mitigated?

Challenges include low yields and byproduct formation. Strategies:

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

The reactivity order (8 > 6 > 5 > 7 > 4 > 2 positions) dictates regioselectivity. Electron-donating groups enhance nucleophilic attack at the 4th position, while electron-withdrawing groups favor electrophilic substitution at the 8th position .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to enzymes like DHFR?

- Use AutoDock Vina for docking simulations, which combines scoring functions and multithreading for efficiency .

- Validate predictions with molecular dynamics (MD) simulations to assess binding stability.

- Compare results with crystallographic data of this compound-DHFR complexes (e.g., PDB entries from studies like ).

Q. How can researchers resolve contradictions in reported biological activities of this compound analogues?

- Conduct dose-response assays to confirm potency (e.g., IC50 values).

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. What key considerations are needed to design this compound derivatives with enhanced selectivity for KRAS G12C mutations?

- Perform structure-activity relationship (SAR) studies to identify critical substituents (e.g., trimethoxybenzyl groups improve binding ).

- Use cryo-EM or X-ray crystallography to map interactions with KRAS G12C’s switch-II pocket.

- Optimize pharmacokinetics via logP calculations and in vitro metabolic stability assays.

Q. How should reaction conditions be optimized to improve yields in this compound synthesis?

Q. What in vitro/in vivo models are appropriate for evaluating this compound-based inhibitors?

- In vitro : DHFR enzyme inhibition assays with human and Pneumocystis carinii isoforms .

- In vivo : Xenograft models for oncology (e.g., NSCLC tumors) to assess efficacy and toxicity .

Methodological Guidance

- Data Analysis : Use GraphPad Prism for dose-response curves and statistical validation (ANOVA, t-tests).

- Reprodubility : Document reaction conditions (e.g., solvent purity, humidity) and share raw spectral data in supplementary materials .

- Ethical Compliance : For biological studies, adhere to institutional review protocols for human/animal subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。